molecular formula C19H27NO2 B14431990 2-Undecyl-1H-isoindole-1,3(2H)-dione CAS No. 82181-91-7

2-Undecyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14431990
CAS No.: 82181-91-7
M. Wt: 301.4 g/mol
InChI Key: WVQNOOZQAPZYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecyl-1H-isoindole-1,3(2H)-dione is an N-alkyl-substituted phthalimide derivative characterized by an 11-carbon alkyl chain (undecyl) attached to the isoindole-dione core.

Properties

CAS No.

82181-91-7

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

2-undecylisoindole-1,3-dione

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h10-11,13-14H,2-9,12,15H2,1H3

InChI Key

WVQNOOZQAPZYMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecyl-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with phthalic anhydride and undecylamine.

    Reaction: The phthalic anhydride reacts with undecylamine in the presence of a suitable solvent, such as toluene or xylene, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the isoindole ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Undecyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The undecyl group or other substituents on the isoindole ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Undecyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Undecyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The undecyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The isoindole ring structure can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Structural and Substituent Variations

N-substituted isoindole-diones vary primarily in their substituent groups, which influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Chain Length/Type Key Features Reference
2-Undecyl-1H-isoindole-1,3(2H)-dione Undecyl (C11) Linear alkyl High lipophilicity; potential for enhanced membrane permeability Inferred
2-Tetradecyl-1H-isoindole-1,3(2H)-dione Tetradecyl (C14) Linear alkyl Increased hydrophobicity; possible impact on CNS penetration
2-Octadecyl-1H-isoindole-1,3(2H)-dione Octadecyl (C18) Linear alkyl Extreme lipophilicity; potential formulation challenges
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione Phenylethyl Aromatic Anticonvulsant activity in PTZ and MES models
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16) Imidazole-phenyl Heterocyclic Dual carbonyl IR peaks (1781, 1704 cm⁻¹); high melting point (215–217°C)
4-Methoxy-1H-isoindole-1,3(2H)-dione derivatives Methoxy + variable groups Mixed Dual-target ligands for serotonin receptors and phosphodiesterase 10A

Key Observations :

  • Aromatic/Heterocyclic Substituents : Compounds like 16 and phenylethyl derivatives exhibit distinct spectroscopic profiles and biological activities (e.g., anticonvulsant effects) .

Physicochemical Properties

Critical data from spectroscopic and thermal analyses:

Compound (Example) Melting Point (°C) IR (C=O Stretches, cm⁻¹) $^1$H-NMR Shifts (Key Protons) Reference
2-(4-Imidazole-phenyl) (16) 215–217 1781, 1704 δ 7.49–7.54 (m, 8H, Ar-H); δ 2.62 (s, 3H, CH3)
2-(Phenyl-hydrazono) (17a) 185–187 1783, 1711 δ 9.87 (s, 1H, NH); δ 2.30, 2.63 (syn/anti CH3)
4-Methoxy derivatives N/A N/A Dual reduction processes in cyclic voltammetry

Trends :

  • Melting Points : Aromatic/heterocyclic substituents (e.g., imidazole in 16 ) result in higher melting points than alkyl derivatives due to rigid structures and intermolecular interactions.
  • Spectroscopy : Carbonyl stretches (~1700–1780 cm⁻¹) are consistent across analogs, while NMR shifts reflect substituent electronic effects.

Key Insights :

  • Anticonvulsant Activity : Phenylethyl derivatives show efficacy in seizure models, possibly due to aromatic interactions with neuronal targets .
  • Antioxidant Effects : Thiophene-containing derivatives exhibit superior radical scavenging, linked to electron-rich heterocycles .

Pharmacokinetic and Toxicity Profiles

Compound Type BBB Permeability Predicted Toxicity Notes Reference
Alkyl Derivatives (C11–C18) High Low Suitable for CNS-targeted therapies
Aromatic Derivatives Moderate Variable Potential hepatotoxicity risks
PEG-Modified Derivatives Low Low Improved solubility; limited BBB uptake

Conclusion : Longer alkyl chains (e.g., C14, C18) enhance BBB permeability but may complicate formulation. Aromatic derivatives balance activity and toxicity but require further in vivo validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.